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Compound of Interest

Compound Name: Atrolactamide

Cat. No.: B1665311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of

Atrolactamide, a compound with known anticonvulsant properties. The synthesis is a two-step

process commencing with the formation of a cyanohydrin from acetophenone, followed by its

partial hydrolysis to the desired amide. This protocol is intended for use by qualified

researchers in a controlled laboratory setting.

Introduction
Atrolactamide, also known as Themisone, is a chiral α-hydroxy amide with demonstrated

anticonvulsant activity. Its synthesis is a common objective in medicinal chemistry and drug

development research. The protocol outlined below describes a reliable method for the

preparation of Atrolactamide, starting from readily available commercial reagents. The key

transformation involves the base-catalyzed partial hydrolysis of a nitrile to an amide, a

fundamental reaction in organic synthesis.

Reaction Scheme
The overall synthesis of Atrolactamide from acetophenone proceeds in two main steps:

Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)

Step 2: Synthesis of Atrolactamide (2-hydroxy-2-phenylpropanamide)
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Experimental Protocols
Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile
This procedure details the formation of the cyanohydrin intermediate from acetophenone.

Materials:

Acetophenone

Sodium cyanide (NaCN)

Sulfuric acid (H₂SO₄), concentrated

Diethyl ether

Sodium bisulfite (NaHSO₃) solution, saturated

Sodium sulfate (Na₂SO₄), anhydrous

Ice bath

Round-bottom flask

Separatory funnel

Magnetic stirrer and stir bar

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.

Add acetophenone to the stirred sodium cyanide solution.

Cool the mixture in an ice bath to 0-5 °C.

Slowly add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the

temperature below 10 °C.
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After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, followed

by stirring at room temperature for 2 hours.

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with

diethyl ether (3 x 50 mL).

Wash the combined organic extracts with a saturated sodium bisulfite solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 2-hydroxy-2-phenylpropanenitrile. This intermediate is often used in

the next step without further purification.

Step 2: Synthesis of Atrolactamide
This protocol describes the partial hydrolysis of the cyanohydrin intermediate to the final

product, Atrolactamide.[1]

Materials:

2-hydroxy-2-phenylpropanenitrile (from Step 1)

Ethanol or Acetone

Sodium hydroxide (NaOH) solution (e.g., 1 M)

Hydrogen peroxide (H₂O₂), 30% solution

Sodium sulfite (Na₂SO₃) solution

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Ice bath

Round-bottom flask

Magnetic stirrer and stir bar

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1665311?utm_src=pdf-body
https://www.benchchem.com/product/b1665311?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Hydroxy_2_phenylpropanenitrile_as_a_Versatile_Precursor_in_Organic_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separatory funnel

Procedure:

Dissolve the crude 2-hydroxy-2-phenylpropanenitrile in ethanol or acetone in a round-bottom

flask.[1]

Cool the solution in an ice bath.[1]

Slowly add the sodium hydroxide solution to the flask, followed by the dropwise addition of

30% hydrogen peroxide, ensuring the temperature remains low.[1]

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Once the starting material is consumed, carefully quench the reaction by adding a sodium

sulfite solution to decompose any excess hydrogen peroxide.

Remove the organic solvent under reduced pressure.

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with

dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain crude Atrolactamide.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) to yield pure Atrolactamide.

Data Presentation
The following table summarizes typical quantitative data for the synthesis of Atrolactamide.

Please note that actual yields may vary depending on the reaction scale and experimental

conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Hydroxy_2_phenylpropanenitrile_as_a_Versatile_Precursor_in_Organic_Synthesis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Hydroxy_2_phenylpropanenitrile_as_a_Versatile_Precursor_in_Organic_Synthesis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Hydroxy_2_phenylpropanenitrile_as_a_Versatile_Precursor_in_Organic_Synthesis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Hydroxy_2_phenylpropanenitrile_as_a_Versatile_Precursor_in_Organic_Synthesis.pdf
https://www.benchchem.com/product/b1665311?utm_src=pdf-body
https://www.benchchem.com/product/b1665311?utm_src=pdf-body
https://www.benchchem.com/product/b1665311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Step 1: Cyanohydrin
Formation

Step 2: Amide Formation

Starting Material Acetophenone
2-hydroxy-2-

phenylpropanenitrile

Reagents NaCN, H₂SO₄ NaOH, H₂O₂

Solvent Water/Diethyl Ether Ethanol or Acetone

Reaction Temperature 0-10 °C then Room Temp. 0 °C then Room Temp.

Reaction Time 3 hours Monitored by TLC

Typical Yield 85-95% (crude) 70-85% (after purification)

Purity (by NMR/LC-MS) >90% (crude) >98% (after recrystallization)

Visualizing the Workflow
The following diagram illustrates the key stages of the Atrolactamide synthesis protocol.

Step 1: Cyanohydrin Formation Step 2: Atrolactamide Synthesis

Acetophenone + NaCN Addition of H₂SO₄

(0-10 °C)

Stirring Extraction with
Diethyl Ether

Reaction Quench 2-hydroxy-2-phenylpropanenitrile
(Crude)

Solvent Removal Cyanohydrin in
Ethanol/Acetone

Intermediate Addition of NaOH + H₂O₂

(0 °C)

Cooling Quench with Na₂SO₃

Extraction with CH₂Cl₂

Stir at RT
Recrystallization

Crude Product
Pure Atrolactamide

Purified Product

Click to download full resolution via product page

Caption: Experimental workflow for the two-step synthesis of Atrolactamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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